molecular formula C10H20N2O3 B1491964 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2098116-63-1

1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1491964
CAS RN: 2098116-63-1
M. Wt: 216.28 g/mol
InChI Key: FZLFSMRUYUFYRB-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly known as EMME, is a synthetic compound with a wide range of applications in scientific research. It is commonly used as a research tool to study the effects of various drugs on the body and has been used in a variety of different experiments. EMME has been found to have a variety of biochemical and physiological effects that can be useful for further research.

Scientific Research Applications

Synthesis and Neuroleptic Activity

A series of benzamides, including compounds related to 1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, were synthesized for potential neuroleptic (antipsychotic) activities. These compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrated significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential as potent drugs with few side effects for the treatment of psychosis. The correlation between structure and activity highlighted in this study provides valuable insights into the design of novel neuroleptic drugs (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Catalysis and Chemical Synthesis

The compound is also relevant in catalysis and chemical synthesis research. For instance, nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to this compound, have been studied for their ability to catalyze ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. These studies provide insights into the reactivity trends and influence of complex structure on ethylene oligomerization reactions, showcasing the application of such compounds in industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).

Optical and Electrooptic Materials

Another research application of compounds structurally related to this compound is in the development of optical and electrooptic materials. Dibranched heterocyclic "push-pull" chromophores, exhibiting similar chemical functionalities, have been synthesized and characterized for their potential in thin-film microstructure and nonlinear optical response, highlighting the utility of such compounds in advanced material science and engineering (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

properties

IUPAC Name

1-(3-ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-4-15-9-7-12(6-8(9)14-3)10(13)5-11-2/h8-9,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLFSMRUYUFYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 3
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 4
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 5
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 6
1-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one

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